1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride
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Overview
Description
1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride is an ionic liquid that has garnered significant attention in recent years due to its unique properties and potential applications. This compound is part of a broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. The presence of the 1-butyl-3-methylimidazolium cation and the trifluoroborane fluoride anion contributes to its distinctive characteristics, making it valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride typically involves the reaction of 1-butyl-3-methylimidazole with a suitable fluoroborane source. One common method is the metathesis reaction, where 1-butyl-3-methylimidazolium chloride is reacted with sodium tetrafluoroborate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, and the product is purified through extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its composition and purity .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, cyanides, or thiolates.
Major Products Formed
Oxidation: Imidazolium-based oxidation products.
Reduction: Reduced imidazolium derivatives.
Substitution: New ionic liquids with different anions.
Scientific Research Applications
1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride is primarily based on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds, making it a versatile tool in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Another ionic liquid with similar applications but different anion, leading to variations in properties and reactivity.
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide: Known for its high thermal stability and low viscosity, making it suitable for high-temperature applications.
Uniqueness
1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride stands out due to its unique combination of the trifluoroborane fluoride anion and the 1-butyl-3-methylimidazolium cation. This combination imparts distinct solvation properties, making it particularly effective in specific applications such as biomass dissolution and advanced material synthesis .
Properties
Molecular Formula |
C8H15BF4N2 |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H15N2.BF3.FH/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4;/h6-8H,3-5H2,1-2H3;;1H/q+1;;/p-1 |
InChI Key |
YKVHBSVCYVBXQM-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CCCCN1C=C[N+](=C1)C.[F-] |
Origin of Product |
United States |
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